GO-203

Vue d'ensemble

Description

GO-203 est un inhibiteur peptidique de pénétration cellulaire d'acide D-aminé de l'oncoprotéine MUC1-C. Il est conçu pour bloquer la dimérisation de MUC1-C, inhibant ainsi sa fonction oncogénique. Ce composé s'est avéré prometteur dans des études précliniques pour son potentiel à cibler et perturber la croissance et la survie des cellules cancéreuses .

Applications De Recherche Scientifique

It has shown efficacy in inhibiting the growth and survival of MUC1-positive cancer cells, including colorectal, breast, prostate, and lung cancers . Additionally, GO-203 has been investigated for its potential to enhance the efficacy of other anticancer therapies, such as chemotherapy and targeted therapies .

Mécanisme D'action

Target of Action

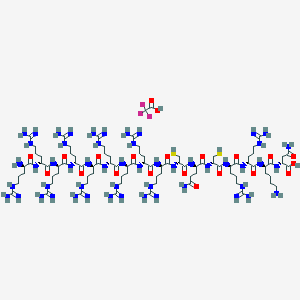

GO-203, also known as s8674 or H-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Cys-D-Gln-D-Cys-D-Arg-D-Arg-D-Lys-D-Asn-OH.TFA, primarily targets the MUC1-C oncoprotein . MUC1-C is an oncogenic protein aberrantly expressed on Acute Myeloid Leukemia (AML) and leukemic stem cells . It supports critical aspects of the malignant phenotype, including resistance to apoptosis, cell proliferation, and autonomous self-renewal .

Mode of Action

This compound is a novel cell-penetrating peptide that blocks the homodimerization of the MUC1-C subunit . This homodimerization is required for nuclear translocation and downstream signaling . By blocking this process, this compound disrupts the function of MUC1-C, thereby impeding cell-cell interactions, signaling, and metastasis .

Biochemical Pathways

This compound downregulates TIGAR (TP53-induced glycolysis and apoptosis regulator) protein synthesis by inhibiting the PI3K-AKT-S6K1 pathway . This results in the disruption of redox balance and inhibition of the self-renewal capacity of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation in clinical trials .

Result of Action

Treatment with this compound results in the specific eradication of myeloid leukemia in murine AML models . It also induces the production of reactive oxygen species (ROS) and loss of mitochondrial transmembrane potential .

Action Environment

It has been found that this compound is synergistic with hypomethylating agents in pre-clinical models of aml This suggests that the efficacy of this compound can be enhanced when used in combination with other treatments

Méthodes De Préparation

Voies de synthèse et conditions de réaction

GO-203 est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides D-aminés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC). Les conditions réactionnelles impliquent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires non désirées et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

Pour la production à l'échelle industrielle, this compound peut être synthétisé à l'aide de synthétiseurs peptidiques automatisés, qui permettent la synthèse efficace et reproductible de grandes quantités de peptide. L'utilisation de techniques de purification avancées, telles que la HPLC préparative, garantit la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

GO-203 subit principalement des réactions de formation et de clivage de liaisons peptidiques lors de sa synthèse. Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans des conditions normales .

Réactifs et conditions courants

Réactifs de couplage : HBTU (O-Benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tétraméthyluronium-hexafluoro-phosphate)

Groupes protecteurs : Fmoc (9-Fluorenylméthyloxycarbonyl), Boc (tert-Butyloxycarbonyl)

Réactifs de clivage : TFA (Acide trifluoroacétique)

Produits majeurs

Le produit majeur de la synthèse est le peptide this compound lui-même, avec une pureté élevée obtenue par purification HPLC .

Applications de recherche scientifique

Il a montré une efficacité dans l'inhibition de la croissance et de la survie des cellules cancéreuses MUC1-positives, notamment les cancers colorectal, du sein, de la prostate et du poumon . De plus, this compound a été étudié pour son potentiel à améliorer l'efficacité d'autres thérapies anticancéreuses, telles que la chimiothérapie et les thérapies ciblées .

Mécanisme d'action

This compound exerce ses effets en se liant à la queue cytoplasmique de l'oncoprotéine MUC1-C, empêchant son homodimerisation. Cette inhibition perturbe les voies de signalisation en aval qui favorisent la croissance et la survie des cellules cancéreuses, y compris la voie PI3K-AKT-S6K1 . This compound induit également la production d'espèces réactives de l'oxygène (ROS) et la perte du potentiel transmembranaire mitochondrial, conduisant à l'apoptose des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

GO-203-2C : Un autre inhibiteur de MUC1-C avec des mécanismes d'action similaires.

This compound TFA : Une forme de sel d'acide trifluoroacétique de this compound avec une solubilité et une stabilité améliorées.

Unicité

This compound est unique dans sa capacité à cibler spécifiquement l'oncoprotéine MUC1-C, ce qui en fait un candidat prometteur pour le traitement des cancers MUC1-positifs. Ses propriétés de pénétration cellulaire et sa capacité à perturber les voies de signalisation critiques le distinguent des autres peptides anticancéreux .

Propriétés

IUPAC Name |

(2R)-4-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H170N52O19S2.C2HF3O2/c88-28-2-1-15-44(71(152)137-56(76(157)158)40-60(91)141)126-63(144)46(17-5-31-116-79(96)97)133-70(151)53(24-12-38-123-86(110)111)135-74(155)57(41-159)139-73(154)55(26-27-59(90)140)136-75(156)58(42-160)138-72(153)54(25-13-39-124-87(112)113)134-69(150)52(23-11-37-122-85(108)109)132-68(149)51(22-10-36-121-84(106)107)131-67(148)50(21-9-35-120-83(104)105)130-66(147)49(20-8-34-119-82(102)103)129-65(146)48(19-7-33-118-81(100)101)128-64(145)47(18-6-32-117-80(98)99)127-62(143)45(16-4-30-115-78(94)95)125-61(142)43(89)14-3-29-114-77(92)93;3-2(4,5)1(6)7/h43-58,159-160H,1-42,88-89H2,(H2,90,140)(H2,91,141)(H,125,142)(H,126,144)(H,127,143)(H,128,145)(H,129,146)(H,130,147)(H,131,148)(H,132,149)(H,133,151)(H,134,150)(H,135,155)(H,136,156)(H,137,152)(H,138,153)(H,139,154)(H,157,158)(H4,92,93,114)(H4,94,95,115)(H4,96,97,116)(H4,98,99,117)(H4,100,101,118)(H4,102,103,119)(H4,104,105,120)(H4,106,107,121)(H4,108,109,122)(H4,110,111,123)(H4,112,113,124);(H,6,7)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUOAIBLROIIFP-BHDSHVNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H171F3N52O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2426.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of GO-203?

A1: this compound functions by binding to the cytoplasmic domain of the MUC1-C subunit, specifically targeting the CQC motif crucial for MUC1-C homodimerization. [] This binding disrupts the formation of MUC1-C dimers, effectively blocking its oncogenic signaling. [, , , ]

Q2: What are the downstream effects of this compound binding to MUC1-C?

A2: this compound binding leads to a cascade of downstream effects, including:

- Inhibition of downstream signaling pathways: this compound disrupts interactions between MUC1-C and key signaling molecules like PI3K p85 [, ], HER2 [], and FLT3 []. Consequently, it inhibits the activation of crucial pathways like PI3K/AKT/mTOR [, , ], MEK/ERK [, ], and STAT5 [], effectively suppressing tumor cell growth and survival.

- Disruption of redox balance: this compound downregulates TIGAR (TP53-inducible glycolysis and apoptosis regulator) [, , ]. This downregulation disrupts the delicate balance of reactive oxygen species (ROS) within cancer cells, leading to increased ROS levels, depletion of glutathione, and ultimately, cell death. [, , , ]

- Induction of apoptosis and cell cycle arrest: By inhibiting survival pathways and disrupting redox balance, this compound promotes apoptosis and induces cell cycle arrest in various cancer cells. [, , , , , ]

- Reversal of epithelial-mesenchymal transition (EMT): this compound downregulates ZEB1, a transcriptional repressor, leading to the induction of miR-200c and subsequent reversal of EMT. This reversal inhibits self-renewal capacity and reduces tumorigenicity. []

- Suppression of MYC expression: this compound inhibits MYC expression by interfering with the WNT/β-catenin pathway and reducing β-catenin occupancy on the MYC promoter. [, ] This suppression contributes to decreased tumor growth and survival.

Q3: How does this compound impact the immune microenvironment?

A3: Research indicates that this compound can modulate the immune microenvironment through several mechanisms:

- Downregulation of PD-L1: this compound reduces PD-L1 expression in cancer cells, potentially enhancing the anti-tumor immune response. [, ]

- Increase in IFN-γ production: Treatment with this compound is associated with increased IFN-γ levels, a cytokine crucial for anti-tumor immunity. []

- Enhancement of CD8+ T cell function: this compound treatment can augment the activity of CD8+ tumor-infiltrating lymphocytes (TILs), boosting their cytotoxic function against cancer cells. []

Q4: What is the significance of targeting MUC1-C in cancer stem cells?

A4: MUC1 is highly expressed on AML stem cells, which are resistant to conventional therapies. [, ] this compound, by inhibiting MUC1-C, shows promise in targeting and eliminating these treatment-resistant AML stem cells, potentially leading to more durable responses. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, Mass Spectrometry) for this compound.

Q6: How stable is this compound under various conditions?

A6: The provided research abstracts do not discuss the stability of this compound under different storage conditions (e.g., temperature, pH).

Q7: What formulation strategies are employed to improve this compound's stability, solubility, or bioavailability?

A8: One study reports the successful encapsulation of this compound into polymeric nanoparticles composed of polylactic acid (PLA)-polyethylene glycol (PEG)-polypropylene glycol (PPG)-PEG copolymers. [] This encapsulation method facilitates controlled release of this compound, enhances its cellular uptake, and demonstrates improved anti-tumor efficacy with less frequent dosing compared to the non-encapsulated peptide. []

Q8: What is the evidence for this compound's efficacy in preclinical models?

A8: Numerous studies demonstrate the efficacy of this compound in various in vitro and in vivo models:

- In vitro studies: this compound effectively inhibits the growth, colony formation, and induces cell death in various cancer cell lines, including breast, lung, myeloma, and leukemia. [, , , , , , , , , , , , , , , , , , ]

- In vivo studies: this compound demonstrates significant anti-tumor activity in xenograft models of breast, lung, and colon cancers. [, , , , , ] Importantly, it effectively targets and eliminates leukemia initiating cells in a murine model. [] Additionally, this compound exhibits synergistic effects when combined with other anti-cancer agents like bortezomib [], decitabine [, ], and afatinib. []

Q9: Are there any clinical trials evaluating this compound?

A10: this compound has undergone Phase I clinical trials in patients with advanced carcinomas. [] Moreover, a Phase Ib/IIa trial evaluating the combination of this compound and decitabine is underway for patients with relapsed/refractory AML. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.